molecular formula C15H22N4O3 B140550 3-Methyl-7-(5-oxohexyl)-1-propylxanthine CAS No. 55242-58-5

3-Methyl-7-(5-oxohexyl)-1-propylxanthine

Cat. No. B140550
Key on ui cas rn: 55242-58-5
M. Wt: 306.36 g/mol
InChI Key: SCWBBXYWLYSKGK-UHFFFAOYSA-N
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Patent
US04289776

Procedure details

A suspension of 79.2 g of 3-methyl-7-(5-oxohexyl)-xanthine in a mixture of 120 g of water and 72 g of methanol is brought into solution by the addition of 18 g of sodium hydroxide at about 60° C. 55.5 g of n-propyl bromide are then added. After boiling under reflux for 24 hours, the reaction mixture is treated with 1 ml of concentrated sulphuric acid and cooled. Unreacted 3-methyl-7-(5-oxohexyl)-xanthine is filtered off and the alcohol is distilled off in vacuo. The remaining solution is made alkaline with 4 ml of 50% sodium hydroxide solution and extracted with 350 ml of methylene chloride. 1-n-Propyl-3-methyl-7-(5-oxohexyl)-xanthine with a melting point of 76°-78° C. is obtained in 85% yield from the residue of the methylene chloride solution by recrystallisation from isopropanol. The solubility of the product in ethanol, dimethyl sulphoxide and dimethylformamide is over 10%.
Quantity
79.2 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
55.5 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
120 g
Type
solvent
Reaction Step Five
Quantity
72 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[N:9]=[CH:8][N:7]([CH2:11][CH2:12][CH2:13][CH2:14][C:15](=[O:17])[CH3:16])[C:6]=2[C:5](=[O:18])[NH:4][C:3]1=[O:19].[OH-].[Na+].[CH3:22][CH2:23][CH2:24]Br.S(=O)(=O)(O)O>O.CO>[CH2:22]([N:4]1[C:5](=[O:18])[C:6]2[N:7]([CH2:11][CH2:12][CH2:13][CH2:14][C:15](=[O:17])[CH3:16])[CH:8]=[N:9][C:10]=2[N:2]([CH3:1])[C:3]1=[O:19])[CH2:23][CH3:24] |f:1.2|

Inputs

Step One
Name
Quantity
79.2 g
Type
reactant
Smiles
CN1C(NC(C=2N(C=NC12)CCCCC(C)=O)=O)=O
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
55.5 g
Type
reactant
Smiles
CCCBr
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
120 g
Type
solvent
Smiles
O
Name
Quantity
72 g
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
Unreacted 3-methyl-7-(5-oxohexyl)-xanthine is filtered off
DISTILLATION
Type
DISTILLATION
Details
the alcohol is distilled off in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with 350 ml of methylene chloride

Outcomes

Product
Name
Type
product
Smiles
C(CC)N1C(=O)N(C=2N=CN(C2C1=O)CCCCC(C)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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